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Compound of Interest

Compound Name: SR1555 hydrochloride

Cat. No.: B11929159 Get Quote

For Research Use Only. Not for use in humans or animals.

Introduction
SR1555 hydrochloride is a potent and selective small molecule inverse agonist of the Retinoic

acid receptor-related Orphan Receptor gamma (RORγ).[1] RORγ is a nuclear receptor that

plays a critical role as a master regulator of T helper 17 (Th17) cell differentiation and the

production of pro-inflammatory cytokines, including Interleukin-17 (IL-17).[2][3][4] Th17 cells

are implicated in the pathogenesis of various autoimmune and inflammatory diseases. By

inhibiting RORγ activity, SR1555 suppresses the development and function of Th17 cells,

leading to a reduction in IL-17 expression. This mechanism of action makes SR1555
hydrochloride a valuable research tool for investigating the therapeutic potential of targeting

the RORγ pathway in autoimmune disorders such as psoriasis, rheumatoid arthritis, and

multiple sclerosis.[2][4][5]

Chemical Structure and Properties
SR1555 hydrochloride is the hydrochloride salt of SR1555. The chemical structure and key

properties are detailed below.

Chemical Structure:

IUPAC Name: 1-(4-((4'-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-

yl)methyl)piperazin-1-yl)ethanone, monohydrochloride[1]
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Chemical Formula: C₂₂H₂₃ClF₆N₂O₂[1]

Molecular Weight: 496.88 g/mol [1]

CAS Number: 2309312-90-9 (HCl salt)[1], 1386439-51-5 (free base)[1]

Physicochemical Properties:

A summary of the available physicochemical data for SR1555 hydrochloride is presented in

the table below.

Property Value Reference

Appearance
White to beige

powder/crystalline solid
[6]

Purity ≥98% (HPLC) [6]

Solubility DMSO: 15 mg/mL (clear)

Storage Temperature
2-8°C (short term), -20°C (long

term)
[6]

Mechanism of Action and Signaling Pathway
SR1555 acts as an inverse agonist of RORγ. In the context of Th17 cell differentiation,

signaling through cytokines such as IL-6 and TGF-β activates the transcription factor STAT3.

Activated STAT3, in conjunction with other factors, induces the expression of RORγt, the key

lineage-defining transcription factor for Th17 cells. RORγt then binds to the promoter regions of

genes encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving their

transcription.

SR1555 binds to the ligand-binding domain of RORγt, inducing a conformational change that

promotes the recruitment of co-repressors and inhibits the recruitment of co-activators. This

inverse agonism effectively silences the transcriptional activity of RORγt, thereby blocking the

expression of IL-17 and other target genes, and ultimately suppressing Th17 cell differentiation

and function.
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SR1555 Hydrochloride Mechanism of Action
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Caption: RORγ signaling pathway and the inhibitory action of SR1555.
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Experimental Protocols
General Synthesis of a Biphenyl Piperazine Derivative
(Illustrative)
While a specific protocol for SR1555 hydrochloride is not publicly available, the following

illustrates a general approach for the synthesis of similar biphenyl piperazine compounds. This

is a representative synthesis and would require optimization for SR1555.

Step 1: Synthesis of the Biphenyl Intermediate

A Suzuki coupling reaction between a suitable boronic acid derivative and a bromobiphenyl

derivative can be employed to construct the core biphenyl structure.

Step 2: Introduction of the Piperazine Moiety

The biphenyl intermediate is then functionalized, for example, by bromination of a methyl

group, to allow for the subsequent nucleophilic substitution with a protected piperazine.

Step 3: Acetylation and Deprotection

The piperazine nitrogen is acetylated using acetic anhydride or acetyl chloride. If a protecting

group was used on the other piperazine nitrogen, it is removed at this stage.

Step 4: Formation of the Hydrochloride Salt

The final free base is dissolved in a suitable solvent and treated with hydrochloric acid to

precipitate the hydrochloride salt.

In Vitro RORγ Inverse Agonist Activity Assay
(LanthaScreen™ TR-FRET)
This protocol is adapted from the commercially available LanthaScreen™ TR-FRET RORγ

Coactivator Assay.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay

measures the ability of a test compound to displace a fluorescently labeled coactivator peptide

from the RORγ ligand-binding domain (LBD).
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Materials:

RORγ-LBD-GST fusion protein

Fluorescein-labeled coactivator peptide

Terbium-labeled anti-GST antibody

Assay buffer

SR1555 hydrochloride

384-well assay plates

Procedure:

Prepare a serial dilution of SR1555 hydrochloride in DMSO.

Dilute the 100X compound solutions to 2X in the assay buffer.

Add the 2X compound dilutions to the 384-well plate.

Add the RORγ-LBD-GST to the wells.

Prepare a mixture of the fluorescein-coactivator peptide and the terbium anti-GST antibody

and add it to the wells.

Incubate the plate at room temperature, protected from light.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm

and 495 nm after excitation at 340 nm.

Calculate the emission ratio (520/495) and plot the results against the compound

concentration to determine the IC₅₀ value.

In Vitro Th17 Cell Differentiation Assay
Principle: This assay assesses the ability of SR1555 hydrochloride to inhibit the differentiation

of naive CD4+ T cells into Th17 cells.
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Materials:

Isolated naive CD4+ T cells

T cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

Th17 polarizing cytokines (e.g., IL-6, TGF-β, IL-23)

Anti-IFN-γ and anti-IL-4 antibodies

SR1555 hydrochloride

Cell culture medium and plates

Procedure:

Culture naive CD4+ T cells with T cell activation reagents in the presence of the Th17

polarizing cytokine cocktail and neutralizing antibodies for other T helper lineages.

Treat the cells with various concentrations of SR1555 hydrochloride.

Culture the cells for 3-5 days.

Analyze the cell culture supernatant for IL-17A production by ELISA or perform intracellular

staining for IL-17A and RORγt and analyze by flow cytometry.

Experimental Workflows
The preclinical evaluation of a RORγ inverse agonist like SR1555 typically follows a structured

workflow from initial screening to in vivo efficacy testing.
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Preclinical Workflow for RORγ Inverse Agonist
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Caption: A typical preclinical discovery and development workflow.
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Conclusion
SR1555 hydrochloride is a valuable chemical probe for studying the role of RORγ in health

and disease. Its ability to selectively inhibit RORγ and suppress Th17 cell-mediated

inflammation provides a powerful tool for researchers in the fields of immunology and drug

discovery. The information and protocols provided in this guide are intended to facilitate further

investigation into the therapeutic potential of targeting the RORγ-Th17 axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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